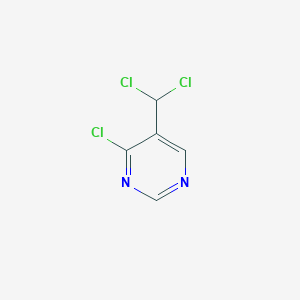

4-Chloro-5-(dichloromethyl)pyrimidine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

172225-58-0 |

|---|---|

Molekularformel |

C5H3Cl3N2 |

Molekulargewicht |

197.45 g/mol |

IUPAC-Name |

4-chloro-5-(dichloromethyl)pyrimidine |

InChI |

InChI=1S/C5H3Cl3N2/c6-4(7)3-1-9-2-10-5(3)8/h1-2,4H |

InChI-Schlüssel |

FUGKONDQQBUWQV-UHFFFAOYSA-N |

SMILES |

C1=C(C(=NC=N1)Cl)C(Cl)Cl |

Kanonische SMILES |

C1=C(C(=NC=N1)Cl)C(Cl)Cl |

Synonyme |

Pyrimidine, 4-chloro-5-(dichloromethyl)- (9CI) |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Chloro 5 Dichloromethyl Pyrimidine

Precursor Design and Synthesis

The successful synthesis of 4-Chloro-5-(dichloromethyl)pyrimidine relies heavily on the strategic design and preparation of key intermediates.

Preparation of Pyrimidine (B1678525) Intermediates Bearing Reactive Sites

The synthesis often begins with the preparation of a pyrimidine ring that is appropriately substituted for subsequent reactions. A common and versatile precursor is a hydroxypyrimidine, which can be readily converted to the corresponding chloropyrimidine. For example, 4,6-dihydroxypyrimidine (B14393) can be synthesized and then chlorinated to produce 4,6-dichloropyrimidine. google.com

Another important class of intermediates are those with a functional group at the C-5 position that can be elaborated into the dichloromethyl group. 5-Methylpyrimidines, such as 4-chloro-5-methylpyrimidine, are valuable precursors for subsequent radical chlorination. google.com Alternatively, pyrimidine-5-carboxaldehydes can be prepared through methods like the Vilsmeier-Haack reaction on a suitable pyrimidine substrate. researchgate.net

The reactivity of different positions on the pyrimidine ring can be exploited to selectively introduce functional groups. For instance, in 4,6-dichloropyrimidines, the chlorine atoms at the C-4 and C-6 positions can be selectively displaced by nucleophiles, allowing for the stepwise construction of more complex molecules. arkat-usa.org

Table 2: Key Pyrimidine Precursors and Their Synthetic Utility

| Precursor | Synthetic Utility | Reference |

| 4-Hydroxypyrimidines | Conversion to 4-chloropyrimidines | nih.gov |

| 5-Methylpyrimidines | Substrate for radical chlorination to form dichloromethyl group | google.com |

| Pyrimidine-5-carboxaldehydes | Precursor for conversion to the dichloromethyl group | researchgate.net |

| Polychlorinated pyrimidines | Allows for selective nucleophilic substitution | arkat-usa.org |

Directed Introduction of the Dichloromethyl Moiety

The direct and selective introduction of a dichloromethyl group onto the pyrimidine ring is a key challenge. As mentioned previously, two primary strategies are envisioned:

From a 5-Methyl Group: This involves the free-radical chlorination of a 5-methylpyrimidine (B16526) derivative. This reaction is typically initiated by UV light or a radical initiator in the presence of a chlorinating agent like sulfuryl chloride or chlorine gas. The success of this approach depends on the relative reactivity of the C-H bonds in the methyl group versus other positions on the pyrimidine ring and any other substituents.

From a 5-Formyl Group: A 5-formylpyrimidine can be treated with a chlorinating agent to convert the aldehyde functionality into a dichloromethyl group. Reagents like phosphorus pentachloride or thionyl chloride are known to effect such transformations on aldehydes.

The synthesis of 4-chloro-2-(trichloromethyl)pyrimidines has been achieved through an acylation/cyclization-chlorination process, demonstrating that pyrimidines can be functionalized with polychlorinated methyl groups. thieme.de This provides a strong indication that similar strategies could be adapted for the synthesis of the target dichloromethyl compound.

Optimization of Reaction Conditions for Compound Formation

The efficient synthesis of this compound hinges on the careful optimization of several key reaction parameters, including the choice of catalyst, solvent, temperature, and pressure.

Catalyst Systems for Selective Chlorination

The selective introduction of chlorine atoms at specific positions on the pyrimidine ring is a significant challenge in the synthesis of this compound. Various catalyst systems have been explored to enhance the efficiency and selectivity of chlorination and dichloromethylation reactions. For instance, the use of ruthenium-based catalysts has shown promise in the dehydrogenative coupling reactions for forming quinazoline (B50416) products, a related heterocyclic system. acs.org While not directly applied to this compound, this highlights the potential of transition-metal catalysis in activating C-H bonds for functionalization.

In a broader context, the synthesis of pyrimidine derivatives has benefited from various catalytic approaches. For example, magnetic nano Fe3O4 particles have been used as a catalyst for the synthesis of pyrimidine-5-carbonitrile derivatives under solvent-free conditions. growingscience.com Furthermore, Ru(III) and Cr(III) salen complexes have demonstrated strong catalytic activity and selectivity in the synthesis of other pyrimidine derivatives, leading to high product yields. researchgate.net These examples underscore the importance of catalyst selection in directing the outcome of pyrimidine functionalization.

The table below summarizes different catalyst systems used in the synthesis of various pyrimidine derivatives, which could provide insights for the selective chlorination of the pyrimidine core.

| Catalyst System | Reaction Type | Key Advantages |

| Ruthenium-based catalysts | Dehydrogenative coupling | High selectivity for quinazoline formation acs.org |

| Magnetic nano Fe3O4 particles | Multicomponent synthesis | Solvent-free conditions, good yields growingscience.com |

| Ru(III) and Cr(III) salen complexes | Condensation reaction | Strong catalytic activity, high selectivity and yields researchgate.net |

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent plays a critical role in influencing the yield and selectivity of pyrimidine synthesis. The polarity of the solvent can significantly impact the reaction rate and the stability of intermediates and transition states. For instance, in the amination of 4-chloropyrrolopyrimidines, a higher reaction rate was observed in water compared to organic solvents like DMF and various alcohols. nih.gov This was attributed to the ability of polar solvents to stabilize the polar transition state. nih.gov

In the synthesis of other pyrimidine derivatives, a mixture of water and ethanol (B145695) was found to improve the yield of the final product. researchgate.net Conversely, aprotic solvents such as DCM, DMF, THF, CH3CN, and CHCl3 resulted in lower yields in some cases. researchgate.net The selection of an appropriate solvent is therefore a crucial step in optimizing the synthesis of this compound.

The following table illustrates the effect of different solvents on the yield of a pyrimidine derivative, highlighting the importance of solvent screening in reaction optimization.

| Solvent | Yield (%) |

| H2O/EtOH (2:3) | High |

| DCM | Low |

| DMF | Low |

| THF | Low |

| CH3CN | Low |

| CHCl3 | Low |

| Data adapted from a study on a different pyrimidine derivative, illustrating a general principle. researchgate.net |

Temperature and Pressure Control in High-Yield Transformations

Temperature and pressure are critical parameters that can be manipulated to achieve high yields in the synthesis of pyrimidine derivatives. High-temperature and high-pressure conditions, often employed in continuous flow reactors, can significantly accelerate reaction rates and improve yields. nih.gov For example, fused pyrimidinone and quinolone derivatives have been synthesized in up to 96% yield within minutes using such techniques. nih.gov

However, the effect of pressure on pyrimidine itself reveals a more complex behavior. Studies have shown that pyrimidine undergoes phase transitions under high pressure, and beyond a critical pressure of 15.5 GPa, the aromatic ring can rupture. researchgate.net While these extreme pressures are not typical for synthesis, it underscores the need to carefully control pressure to maintain the integrity of the pyrimidine ring. Temperature also needs to be carefully managed, as excessively high temperatures can lead to unwanted side reactions and decomposition. The optimal temperature for a given transformation will depend on the specific reactants and catalysts involved.

Regioselective Synthesis and Isomeric Control

Achieving the desired substitution pattern on the pyrimidine ring is a central challenge in the synthesis of this compound. This requires precise control over the regioselectivity of the chlorination and dichloromethylation reactions.

Controlling Substitution Patterns on the Pyrimidine Ring

The inherent electronic properties of the pyrimidine ring dictate its reactivity towards electrophilic and nucleophilic substitution. The pyrimidine ring is π-deficient, which generally makes electrophilic aromatic substitution difficult and favors nucleophilic aromatic substitution at the 2-, 4-, and 6-positions. wikipedia.org Electrophilic substitution, when it occurs, typically happens at the C-5 position, which is the least electron-deficient. wikipedia.org

Various strategies have been developed to control the substitution patterns on the pyrimidine ring. For instance, the quaternization of the pyrimidine ring enhances its reactivity towards nucleophiles. wur.nl The choice of protecting groups can also direct the regioselectivity of a reaction. acs.org Furthermore, multicomponent reactions can provide a facile and environmentally friendly route to regioselectively synthesized, diversely substituted imidazo[1,2-a]pyrimidines. nih.gov The specific substitution pattern of the starting pyrimidine can also influence the position of further functionalization. nih.gov

The table below presents examples of how different reaction strategies can lead to specific substitution patterns on the pyrimidine ring.

| Strategy | Resulting Substitution Pattern | Reference |

| Electrophilic Substitution | Primarily at C-5 position | wikipedia.org |

| Nucleophilic Substitution | Favored at C-2, C-4, and C-6 positions | wikipedia.org |

| Quaternization of the Ring | Enhanced reactivity towards nucleophiles | wur.nl |

| Multicomponent Reaction | Regioselective formation of fused pyrimidines | nih.gov |

Strategies for Preferential Chlorination and Dichloromethylation

The introduction of a chloro group at the 4-position and a dichloromethyl group at the 5-position requires specific and controlled reaction conditions. Nucleophilic substitution is a common method for introducing a chlorine atom at the 4-position, for example, by displacing a leaving group like an amino group. wikipedia.org

The synthesis of related compounds, such as 4-chloro-2-(trichloromethyl)pyrimidines, has been achieved through an acylation/cyclization-chlorination process. thieme.de This suggests that a multi-step approach might be necessary to achieve the desired substitution pattern in this compound. The Vilsmeier-Haack reaction is another method that has been used for the formylation of pyrimidine derivatives, which could potentially be adapted for introducing the dichloromethyl group. growingscience.com

Controlling the regioselectivity of these reactions is paramount. The inherent reactivity of the pyrimidine ring, with the C-5 position being susceptible to electrophilic attack and the C-4 position to nucleophilic attack, provides a basis for developing a selective synthesis strategy. wikipedia.org Careful selection of reagents, catalysts, and reaction conditions is crucial to ensure that the chlorination and dichloromethylation occur at the desired positions without leading to a mixture of isomers.

Chemical Reactivity and Transformation Studies of 4 Chloro 5 Dichloromethyl Pyrimidine

Nucleophilic Substitution Reactions at the C-4 Chlorine Center

The chlorine atom at the C-4 position of the pyrimidine (B1678525) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-withdrawing nature of the pyrimidine nitrogens, which activates the ring towards nucleophilic attack. Generally, in 2,4-dichloropyrimidines, substitution is favored at the C-4 position. nih.govstackexchange.com

Amination Reactions

The displacement of the C-4 chlorine by various amine nucleophiles is a common and synthetically useful transformation. These reactions are typically performed under thermal conditions, often with an excess of the amine or in the presence of a non-nucleophilic base to neutralize the hydrogen chloride formed during the reaction. nih.gov The use of palladium catalysis can also facilitate the amination of chloropyrimidines. nih.gov

The reaction of 4-chloro-5-(dichloromethyl)pyrimidine with different amines leads to the corresponding 4-aminopyrimidine (B60600) derivatives. The specific conditions and outcomes of these reactions can vary depending on the nature of the amine and the presence of other substituents on the pyrimidine ring. For instance, the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) with amines in ethanol (B145695) under reflux for three hours, in the presence of triethylamine, results in the substitution of one of the chlorine atoms. mdpi.com

| Amine | Product | Reaction Conditions | Yield (%) | Reference |

| Indoline | 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde | Ethanol, NaOH, room temperature, 1h | 60 | mdpi.com |

| Various primary amines | 6-alkoxy-4-alkylamine-5-nitropyrimidines | Room temperature | Not specified | chemrxiv.org |

| Aniline | 4-anilino-7H-pyrrolo[2,3-d]pyrimidine | Water, HCl, 80°C | 85 | nih.gov |

Table 1: Examples of Amination Reactions on Chloropyrimidines

Oxygen- and Sulfur-Nucleophile Mediated Transformations

Oxygen-based nucleophiles, such as alkoxides and phenoxides, readily displace the C-4 chlorine to form the corresponding ethers. For example, treatment of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with sodium hydroxide (B78521) in ethanol or methanol (B129727) leads to the substitution of a chlorine atom by an ethoxy or methoxy (B1213986) group, respectively. mdpi.com Similarly, sodium phenoxide can be used to introduce a phenoxy group. rsc.org

Sulfur nucleophiles, like sodium thiophenoxide, also effectively participate in SNAr reactions with chloropyrimidines, yielding the corresponding thioethers. rsc.org

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Sodium Methoxide | 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde | Methanol, NaOH, room temperature, 1h | 60 | mdpi.com |

| Sodium Ethoxide | 2-amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde | Ethanol, NaOH, room temperature, 1h | 60 | mdpi.com |

| Sodium Phenoxide | Ethyl 2-methylthio-4-phenoxypyrimidine-5-carboxylate | Not specified | Not specified | rsc.org |

| Sodium Thiophenoxide | Ethyl 2-methylthio-4-phenylthiopyrimidine-5-carboxylate | Not specified | Not specified | rsc.org |

Table 2: Reactions with Oxygen and Sulfur Nucleophiles

Carbon-Nucleophile Additions

While less common than reactions with N, O, or S nucleophiles, carbon-based nucleophiles can also displace the C-4 chlorine. These reactions often require specific conditions to facilitate the formation of a new carbon-carbon bond. Examples in the broader class of chloropyrimidines include reactions with cyanide ions. For instance, treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium cyanide in dimethyl sulfoxide (B87167) did not yield the expected 4-cyano product, but instead resulted in the displacement of the methylthio group. rsc.org This highlights the competitive reactivity that can be observed in polysubstituted pyrimidines.

Reactivity of the Dichloromethyl Group at the C-5 Position

The dichloromethyl group at the C-5 position represents another key site for chemical modification. The two chlorine atoms on this group can undergo hydrolysis, solvolysis, and substitution reactions.

Hydrolysis and Solvolysis Reactions

The dichloromethyl group can be hydrolyzed to an aldehyde or further to a carboxylic acid under appropriate conditions. This transformation is a valuable method for introducing a formyl or carboxyl group onto the pyrimidine ring, which can then serve as a handle for further synthetic elaborations. For example, the hydrolysis of a related dichloromethylpyrimidine can be a side reaction during amination in aqueous media. nih.gov

Substitution Reactions of the Dichloromethyl Halogens

The chlorine atoms of the dichloromethyl group can be substituted by other nucleophiles, although this reactivity is generally less explored than the substitution at the C-4 position. These reactions would provide a route to a variety of 5-substituted pyrimidines.

Reactions Leading to Further Functionalization of the Dichloromethyl Group

The dichloromethyl group at the C-5 position of the pyrimidine ring is a versatile functional handle that can be transformed into various other groups. For instance, the dichloromethyl group can be converted into a formyl group through hydrolysis. This transformation provides an entry point for the synthesis of a wide range of pyrimidine derivatives with diverse functionalities.

Furthermore, the dichloromethyl group can participate in reactions with nucleophiles, leading to the substitution of one or both chlorine atoms. These reactions open up avenues for the introduction of various substituents, thereby enabling the synthesis of a diverse library of 5-substituted pyrimidine derivatives. The reactivity of the dichloromethyl group is influenced by the electronic properties of the pyrimidine ring and the nature of the nucleophile.

Transformations Involving Both Active Centers

The this compound molecule possesses two reactive sites: the chlorine atom at the C-4 position and the dichloromethyl group at the C-5 position. This dual reactivity allows for a rich and diverse chemistry, enabling the synthesis of complex and highly functionalized pyrimidine derivatives.

The two reactive centers of this compound can be manipulated sequentially or concurrently to achieve specific synthetic outcomes. In a sequential approach, one reactive site is selectively transformed while the other remains intact. For example, the chlorine atom at C-4 can be displaced by a nucleophile, followed by the functionalization of the dichloromethyl group. This stepwise approach allows for precise control over the final product's structure.

Conversely, concurrent reaction pathways involve the simultaneous transformation of both reactive centers. This can be achieved by employing reagents or reaction conditions that promote the reactivity of both the C-4 chloro and the C-5 dichloromethyl groups. Such strategies can lead to the rapid construction of complex molecular architectures.

The dual reactivity of this compound also lends itself to the design of tandem and cascade reactions. These processes involve a series of intramolecular or intermolecular transformations that occur in a single pot, often initiated by a single event. For instance, a reaction at the C-4 position could trigger a subsequent transformation at the dichloromethyl group, or vice versa, leading to the formation of polycyclic or elaborately substituted pyrimidine systems.

A notable example involves the reaction of 2-trichloromethyl-4-chloro-5-phenylpyrimidines with sodium azide, which leads to the formation of 2-trichloromethylpyrimido[4,5-b]indole derivatives through a cascade of reactions involving an aromatic C–H nitrene insertion. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom at the C-4 position of this compound serves as an excellent handle for such transformations, enabling the introduction of a wide array of substituents.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. libretexts.orgyonedalabs.com It typically involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org The chlorine atom at the C-4 position of this compound can readily participate in Suzuki-Miyaura coupling reactions, allowing for the introduction of various aryl, heteroaryl, and vinyl groups. researchgate.netresearchgate.net

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reactivity of the C-4 chloride is enhanced by the electron-deficient nature of the pyrimidine ring. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Electrophile | Nucleophile | Catalyst System | Product | Yield (%) | Reference |

| 4-Chloro-2-trichloromethylquinazoline | Arylboronic acid | PdCl₂(PPh₃)₂/PCy₃, K₂CO₃ | 4-Aryl-2-trichloromethylquinazoline | - | researchgate.net |

| 4-Chloroquinoline derivatives | Arylboronic acids | Pd(PPh₃)₄ | Arylated quinolines | - | researchgate.net |

This table presents examples of Suzuki-Miyaura reactions on related chloro-substituted nitrogen heterocycles, demonstrating the feasibility of this transformation.

Beyond the Suzuki-Miyaura coupling, the C-4 chloro substituent of this compound can be utilized in other important cross-coupling reactions.

Heck Reaction: This palladium-catalyzed reaction couples aryl or vinyl halides with alkenes to form substituted alkenes. organic-chemistry.orgnih.govlibretexts.org The Heck reaction offers a valuable method for introducing alkenyl groups at the C-4 position of the pyrimidine ring. The general mechanism involves the oxidative addition of the halide to a palladium(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination. libretexts.orgprinceton.edu

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.orgnih.gov The Sonogashira coupling provides a direct route to 4-alkynylpyrimidine derivatives, which are valuable building blocks in organic synthesis. nih.govnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orgbeilstein-journals.orgrsc.org This reaction allows for the introduction of a wide range of primary and secondary amines at the C-4 position of the pyrimidine ring, providing access to a diverse array of 4-aminopyrimidine derivatives. beilstein-journals.orgpreprints.orgresearchgate.net

Table 2: Overview of Other Cross-Coupling Reactions

| Reaction | Description | Catalyst System (Typical) | Bond Formed |

| Heck Reaction | Couples aryl/vinyl halides with alkenes | Pd catalyst, base | C-C (alkenyl) |

| Sonogashira Coupling | Couples aryl/vinyl halides with terminal alkynes | Pd catalyst, Cu(I) co-catalyst, base | C-C (alkynyl) |

| Buchwald-Hartwig Amination | Couples aryl halides with amines | Pd catalyst, phosphine (B1218219) ligand, base | C-N |

Ring Modification and Annulation Chemistry

The dual reactivity of this compound makes it a versatile building block for the synthesis of more complex, fused heterocyclic compounds. The chlorine atom at the C4 position is a prime site for nucleophilic substitution, a common strategy for functionalizing the pyrimidine ring. Concurrently, the dichloromethyl group at the C5 position presents an opportunity for cyclization reactions, where it can act as an electrophilic partner. This section delves into the specific pathways of ring modification and annulation, focusing on condensation reactions and the formation of fused systems.

Condensation Reactions with Bifunctional Reagents

The reaction of this compound with bifunctional reagents, which possess two nucleophilic centers, is a key strategy for constructing fused heterocyclic rings. These reactions typically proceed in a stepwise manner, beginning with the displacement of the C4 chloro group, followed by an intramolecular cyclization involving the dichloromethyl group.

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous compounds provides a strong basis for predicting its behavior. For instance, the reactions of other 4-chloropyrimidines with bifunctional nucleophiles such as hydrazines, ureas, and thioureas are well-established methods for synthesizing fused pyrimidine systems. thieme.deresearchgate.net

Table 1: Predicted Condensation Reactions of this compound with Bifunctional Reagents

| Bifunctional Reagent | Predicted Fused Heterocyclic System |

| Hydrazine (B178648) | Pyrimido[4,5-c]pyridazine (B13102040) derivative |

| Thiourea (B124793) | Thiazolo[4,5-d]pyrimidine (B1250722) derivative |

| Guanidine | Pyrimido[4,5-d]pyrimidine derivative |

| o-Phenylenediamine | Pyrimido[4,5-b] nih.govresearchgate.netbenzodiazepine derivative |

This table is based on established reactivity patterns of similar chloropyrimidines and dichloromethyl-substituted aromatic compounds.

The initial step in these predicted reactions is the nucleophilic attack of one of the functional groups of the bifunctional reagent at the C4 position of the pyrimidine ring, leading to the displacement of the chloride ion. This substitution is a common and generally facile process for 4-chloropyrimidines. nih.gov The subsequent and more critical step is the intramolecular cyclization. This involves the second nucleophilic group of the bifunctional reagent attacking one of the carbon atoms of the dichloromethyl group, resulting in the formation of a new ring fused to the pyrimidine core. The reactivity of the dichloromethyl group in such cyclizations is a key area for further investigation.

Formation of Fused Heterocyclic Systems

The annulation of a new ring onto the pyrimidine core of this compound opens the door to a diverse range of fused heterocyclic systems, many of which are of significant interest in drug discovery and materials science. nih.govresearchgate.netamazonaws.comnih.gov The specific nature of the fused ring is determined by the bifunctional reagent employed in the condensation reaction.

For example, reaction with hydrazine is expected to yield pyrimido[4,5-c]pyridazine derivatives. The initial substitution at C4 would be followed by the hydrazino group attacking the dichloromethyl moiety to form the pyridazine (B1198779) ring. Similarly, the use of thiourea would likely lead to the formation of a thiazole (B1198619) ring fused to the pyrimidine, creating a thiazolo[4,5-d]pyrimidine system. chemrxiv.org

The successful synthesis of these fused systems would depend on carefully optimized reaction conditions to control the regioselectivity of the initial substitution and to facilitate the subsequent intramolecular cyclization. The development of efficient synthetic protocols for these transformations is a promising area for future research, with the potential to unlock a new chemical space of complex heterocyclic compounds derived from this compound.

Mechanistic Investigations of Reactions Involving 4 Chloro 5 Dichloromethyl Pyrimidine

Elucidation of Reaction Pathways

The reactivity of 4-Chloro-5-(dichloromethyl)pyrimidine is primarily dictated by the presence of a chloro substituent at the 4-position, which is susceptible to nucleophilic aromatic substitution (SNAr), and a dichloromethyl group at the 5-position, which can undergo various transformations.

Detailed Stepwise Analysis of Substitution Reactions

The nucleophilic aromatic substitution (SNAr) at the C-4 position of the pyrimidine (B1678525) ring is a key reaction for this class of compounds. While specific experimental or computational studies on this compound are not extensively available in the reviewed literature, the mechanism can be elucidated based on well-established principles of SNAr reactions on substituted pyrimidines. wuxiapptec.comresearchgate.net

The reaction is generally accepted to proceed through a two-step addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex. researchgate.netnih.gov

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

A nucleophile (Nu-) attacks the electron-deficient C-4 carbon of the pyrimidine ring, which is activated by the electron-withdrawing effects of the two ring nitrogen atoms and the chlorine atom itself. This attack leads to the formation of a tetrahedral intermediate, the Meisenheimer complex, where the negative charge is delocalized over the pyrimidine ring, particularly onto the nitrogen atoms. The presence of the dichloromethyl group at the C-5 position can influence the stability of this intermediate through steric and electronic effects.

Step 2: Elimination of the Leaving Group

The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion (Cl-), which is a good leaving group. This step is typically fast and leads to the formation of the substituted product.

Figure 1: General two-step mechanism for the SNAr reaction at the C-4 position of this compound.

Recent computational studies on related systems have also suggested the possibility of a concerted (cSNAr) mechanism, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single step, without the formation of a stable intermediate. nih.gov The actual pathway, whether stepwise or concerted, is highly dependent on the nature of the nucleophile, the solvent, and the specific substituents on the pyrimidine ring. nih.gov

Proposed Mechanisms for Dichloromethyl Group Transformations

The dichloromethyl group (-CHCl2) at the 5-position of the pyrimidine ring offers another site for chemical modification. While specific studies on this compound are scarce, transformations of similar groups on other heterocyclic and aromatic rings can provide insight into potential reaction mechanisms.

One of the most common reactions of a dichloromethyl group is its hydrolysis to a formyl group (-CHO). This transformation is typically carried out under acidic or basic conditions.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is thought to proceed via protonation of one of the chlorine atoms, followed by its departure to form a chlorocarbocation. This cation is then attacked by water, and subsequent deprotonation and loss of the second chlorine atom lead to the formation of the aldehyde.

Base-Catalyzed Hydrolysis:

Under basic conditions, the mechanism likely involves the initial abstraction of the acidic proton from the dichloromethyl group, forming a carbanion. This is followed by the elimination of a chloride ion to give a chlorocarbene, which is then hydrolyzed. Alternatively, direct nucleophilic substitution of the chlorine atoms by hydroxide (B78521) ions can also occur.

Another potential transformation of the dichloromethyl group is its reduction to a methyl group or its conversion to other functional groups through nucleophilic substitution of the chlorine atoms. For instance, reaction with strong nucleophiles could lead to the displacement of one or both chlorine atoms. mdpi.com

Kinetic Studies and Reaction Rate Determination

The rate of the SNAr reaction is expected to follow a second-order rate law, being first order with respect to both the pyrimidine substrate and the nucleophile. nih.gov

Rate = k[this compound][Nucleophile]

Several factors would be expected to influence the rate constant, k:

Nature of the Nucleophile: Stronger nucleophiles will generally lead to a faster reaction rate. The nucleophilicity is influenced by factors such as the basicity, polarizability, and steric bulk of the nucleophile. nih.gov

Solvent: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex). Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation without strongly solvating the anion, thus increasing the effective nucleophilicity.

Temperature: As with most chemical reactions, an increase in temperature will lead to an increase in the reaction rate, as described by the Arrhenius equation.

Electronic Effects of the Substituent: The electron-withdrawing nature of the dichloromethyl group is expected to increase the electrophilicity of the C-4 position, thereby accelerating the rate of nucleophilic attack compared to an unsubstituted pyrimidine.

To provide a quantitative understanding, detailed kinetic studies involving systematic variation of nucleophile concentration, temperature, and solvent would be necessary.

Influence of Electronic and Steric Factors on Reaction Outcomes

Electronic Factors:

The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack, particularly at the positions ortho and para to them (C-2, C-4, and C-6).

The chlorine atom at C-4 is an electron-withdrawing group via induction, further increasing the electrophilicity of the C-4 carbon and making it the primary site for nucleophilic attack.

The dichloromethyl group at C-5 is also electron-withdrawing due to the inductive effect of the two chlorine atoms. This effect would further activate the ring for nucleophilic substitution at the C-4 position. Computational studies on related systems, such as 2-substituted 3,5-dichloropyrazines, have shown that electron-withdrawing groups direct nucleophilic attack to the adjacent positions. researchgate.net

Steric Factors:

The dichloromethyl group at the 5-position exerts a steric hindrance effect on the adjacent C-4 and C-6 positions. This steric bulk can influence the approach of the nucleophile. For a bulky nucleophile, the attack at the C-4 position might be sterically hindered, potentially leading to a decrease in the reaction rate or favoring attack at a less hindered site if one were available. wuxiapptec.com In the case of this compound, the C-4 position is the most activated site for nucleophilic substitution.

Computational Chemistry and Theoretical Studies of 4 Chloro 5 Dichloromethyl Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, enabling the prediction of molecular properties from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure of a molecule. From the electronic structure, a wide range of properties can be derived, including optimized molecular geometry, vibrational frequencies, and parameters related to chemical reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov DFT has become a leading method in computational chemistry due to its favorable balance between accuracy and computational cost. rsc.org One of the primary applications of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process provides crucial information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations yield a detailed picture of the electronic structure, including the distribution of electrons within the molecule and the energies of the molecular orbitals. This information is fundamental for understanding the molecule's stability, reactivity, and spectroscopic properties.

A comprehensive DFT analysis of 4-Chloro-5-(dichloromethyl)pyrimidine would provide its optimized geometry and a detailed map of its electronic properties. However, specific studies detailing the DFT-calculated geometry and electronic structure for this particular compound are not available in the reviewed scientific literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bldpharm.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive and can be easily polarized.

For illustrative purposes, a related compound, 2,4-Dichloro-5-(chloromethyl)pyrimidine , has a reported HOMO-LUMO gap of 4.4 eV, indicating moderate chemical stability. The HOMO is localized on the pyrimidine (B1678525) ring and the chloromethyl group, while the LUMO is distributed across the ring's π* orbitals.

A detailed FMO analysis for This compound would provide its HOMO and LUMO energy levels and the corresponding energy gap, offering insights into its kinetic stability and reactivity profile. However, specific HOMO-LUMO energy values and orbital visualizations for This compound have not been reported in the available scientific literature.

Charge Distribution Analysis

Mulliken Population Analysis

Mulliken population analysis is a method for estimating partial atomic charges from the results of quantum chemistry calculations. It partitions the total electron population among the different atoms in a molecule. While it is a widely used and computationally inexpensive method, its results can be sensitive to the choice of the basis set used in the calculation. uni.lu

A Mulliken population analysis of This compound would assign partial charges to each atom, highlighting the electrophilic and nucleophilic centers within the molecule. This information would be valuable for predicting its behavior in polar reactions. Specific Mulliken charge data for This compound is not available in the reviewed literature.

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Delocalization

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized orbitals that correspond to Lewis structures (lone pairs, core pairs, and bond pairs). NBO analysis is particularly powerful for studying hyperconjugation and electron delocalization. Hyperconjugation involves the interaction of electrons in a sigma (σ) orbital with an adjacent empty or partially filled p-orbital or π-orbital, leading to stabilization of the molecule.

For This compound , an NBO analysis would reveal the nature of the bonding within the molecule and quantify the extent of electron delocalization from lone pairs on the nitrogen and chlorine atoms into the pyrimidine ring. It would also describe the hyperconjugative interactions involving the dichloromethyl group. Such an analysis would provide a deeper understanding of the electronic factors contributing to the molecule's stability and reactivity. However, there are no published NBO analysis studies specifically for This compound .

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Sites

Computational analysis of the Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It provides a visual representation of the charge distribution and is used to identify sites susceptible to electrophilic and nucleophilic attack. The MEP is mapped onto the molecule's electron density surface, with different colors representing varying potential values.

In the case of this compound, the MEP surface would highlight the electronegative and electropositive regions. The nitrogen atoms in the pyrimidine ring and the chlorine atoms are expected to be regions of negative electrostatic potential (typically colored red or yellow), indicating their role as likely sites for electrophilic attack. These areas are rich in electrons. Conversely, the hydrogen atoms and the carbon atoms bonded to the electronegative chlorine and nitrogen atoms would exhibit a positive electrostatic potential (colored in shades of blue), marking them as potential sites for nucleophilic attack.

The dichloromethyl group's carbon atom is also expected to be an electrophilic site due to the strong electron-withdrawing effect of the two attached chlorine atoms. The MEP analysis, therefore, provides crucial insights into the molecule's reactivity, guiding the understanding of its interaction with other chemical species. The regions of negative potential are prone to interactions with electrophiles, while the positive regions are susceptible to attack by nucleophiles.

Illustrative MEP Data for this compound:

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Pyrimidine Ring Nitrogens | High Negative Potential | Susceptible to electrophilic attack, protonation |

| Chlorine at C4 | Moderate Negative Potential | Influences ring reactivity, potential leaving group |

| Dichloromethyl Group (-CHCl2) | Positive potential on Carbon, Negative on Chlorines | Carbon is an electrophilic center |

| Pyrimidine Ring Carbons | Varying Positive Potential | Susceptible to nucleophilic attack, especially C4 |

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., IR, Raman, NMR, UV-Vis)

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. nih.gov These computational predictions, when compared with experimental data, serve to validate both the computational model and the experimental structural assignment.

Infrared (IR) and Raman Spectroscopy: Computational methods can calculate the vibrational frequencies of a molecule. nih.gov For this compound, these calculations would predict the characteristic stretching and bending vibrations. For instance, C-H stretching vibrations of the pyrimidine ring are typically observed in the 3100-3000 cm⁻¹ region. scielo.org.za The C-N and C=C stretching vibrations within the pyrimidine ring would appear in the 1600-1300 cm⁻¹ range. The C-Cl stretching vibrations from both the ring and the dichloromethyl group would be predicted at lower wavenumbers, typically below 800 cm⁻¹. Comparing these calculated frequencies with an experimental FT-IR or FT-Raman spectrum allows for a detailed assignment of the observed bands. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.govacs.org For this compound, the ¹H NMR spectrum would be expected to show a singlet for the proton on the dichloromethyl group and a singlet for the proton at the C2 position of the pyrimidine ring. The ¹³C NMR spectrum would show distinct signals for each of the carbon atoms, with their chemical shifts influenced by the attached functional groups. The carbon of the dichloromethyl group and the C4 carbon, being attached to chlorine atoms, would be significantly deshielded.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of molecules. nih.gov For this compound, these calculations would identify the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, likely π → π* and n → π* transitions within the pyrimidine ring.

Illustrative Correlation of Predicted and Experimental Spectroscopic Data:

| Spectroscopic Technique | Predicted Value (Computational) | Hypothetical Experimental Value | Assignment |

| FT-IR (cm⁻¹) | 3080 | 3075 | C-H stretch (pyrimidine ring) |

| 1550 | 1545 | C=N stretch | |

| 1480 | 1475 | C=C stretch | |

| 780 | 775 | C-Cl stretch (ring) | |

| 710 | 705 | C-Cl stretch (dichloromethyl) | |

| ¹H NMR (ppm) | 8.90 | 8.85 | H-2 (pyrimidine ring) |

| 7.50 | 7.45 | -CHCl₂ | |

| ¹³C NMR (ppm) | 162.0 | 161.5 | C-4 |

| 158.0 | 157.5 | C-2 | |

| 155.0 | 154.5 | C-6 | |

| 130.0 | 129.5 | C-5 | |

| 65.0 | 64.5 | -CHCl₂ | |

| UV-Vis (nm) | 265 | 268 | π → π* transition |

| 310 | 312 | n → π* transition |

Reaction Mechanism Modeling and Transition State Calculations

Computational chemistry provides powerful tools to elucidate reaction mechanisms and to calculate the energetics of chemical transformations. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr) at the C4 position, where the chlorine atom is displaced by a nucleophile. evitachem.comrsc.org

Modeling Nucleophilic Substitution: Theoretical models can be constructed to simulate the reaction pathway. This involves identifying the reactants (this compound and a nucleophile), the product, and any intermediates and transition states. The reaction of this compound with a nucleophile, such as an amine or an alkoxide, is expected to proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate.

Transition State Calculations: By performing transition state searches, the geometry and energy of the transition state for the formation and breakdown of the Meisenheimer intermediate can be determined. These calculations provide the activation energy (Ea) for the reaction, which is a critical parameter for understanding the reaction rate. A lower activation energy implies a faster reaction. The calculations can also provide insights into the regioselectivity of the reaction, explaining why substitution occurs preferentially at the C4 position. mdpi.com The electron-withdrawing nature of the pyrimidine ring nitrogens and the dichloromethyl group facilitates nucleophilic attack at this position.

Illustrative Reaction Coordinate for Nucleophilic Substitution:

A potential energy surface can be calculated to map the energy changes as the reaction progresses from reactants to products.

Reactants: this compound + Nucleophile

Transition State 1 (TS1): The nucleophile attacks the C4 carbon, and the C-Cl bond begins to break. This is the highest energy point on the reaction pathway leading to the intermediate.

Meisenheimer Intermediate: A transient, relatively stable intermediate where both the chlorine and the nucleophile are attached to the C4 carbon.

Transition State 2 (TS2): The C-Cl bond fully breaks, and the chloride ion departs.

Products: 4-substituted-5-(dichloromethyl)pyrimidine + Chloride ion

By comparing the activation energies for substitution at different positions on the pyrimidine ring, theoretical calculations can confirm the observed regioselectivity.

Synthetic Applications in Advanced Chemical Scaffolds

Utilization as a Versatile Building Block in Multistep Synthesis

4-Chloro-5-(dichloromethyl)pyrimidine serves as a highly effective building block in organic synthesis due to its two distinct reactive centers: the chloro group at the C-4 position and the dichloromethyl group at the C-5 position. This dual reactivity allows for stepwise and selective functionalization, making it a valuable precursor for a wide range of more complex molecules. thieme.de

The chloro-substituent at the C-4 position of the pyrimidine (B1678525) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). rsc.orgwuxiapptec.com This reaction is a cornerstone of pyrimidine chemistry, enabling the introduction of a wide variety of functional groups. The electron-withdrawing nature of the pyrimidine nitrogens and the adjacent dichloromethyl group activates the C-4 position, facilitating attack by a broad spectrum of nucleophiles. stackexchange.com

Simultaneously, the dichloromethyl group (-CHCl₂) at the C-5 position offers a separate handle for chemical modification. This group can be hydrolyzed to a formyl (aldehyde) group, which then opens up a vast array of subsequent chemical transformations, including reductive amination, Wittig reactions, and oxidation to a carboxylic acid. mdpi.orgresearchgate.netorganic-chemistry.org The ability to perform distinct reactions at two different sites makes this compound a potent and versatile component in the strategic planning of multistep synthetic routes.

Scaffold Diversification through Derivatization at C-4 and C-5 Positions

The true synthetic power of this compound lies in the ability to selectively modify its C-4 and C-5 positions, leading to extensive scaffold diversification. The differential reactivity of the chloro and dichloromethyl groups allows for a programmed approach to creating a wide variety of pyrimidine derivatives.

Derivatization at the C-4 Position:

The chlorine atom at the C-4 position is the more reactive site for nucleophilic substitution. stackexchange.com A vast number of nucleophiles can be employed to displace the chloride, thereby installing diverse side chains. This reaction is typically robust and high-yielding, allowing for the introduction of amine, ether, and thioether linkages, which are prevalent in medicinally relevant compounds. rsc.orgresearchgate.net

Table 1: Potential Derivatization at the C-4 Position via Nucleophilic Aromatic Substitution

| Nucleophile Class | Example Nucleophile | Resulting Functional Group at C-4 |

| Amines | Alkylamines, Arylamines, Heterocyclic amines | -NHR, -NHAr |

| Alcohols | Alkoxides (e.g., NaOMe), Phenoxides | -OR, -OAr |

| Thiols | Thiolates (e.g., NaSMe), Thiophenoxides | -SR, -SAr |

Derivatization at the C-5 Position:

The dichloromethyl group provides a latent carbonyl functionality. Its conversion to other groups typically requires harsher conditions than the substitution at C-4, allowing for a sequential reaction strategy. The most common transformation is hydrolysis to a 5-formylpyrimidine. mdpi.orgchemistrysteps.com This aldehyde is a versatile intermediate that can be further modified to introduce a wide range of substituents, dramatically increasing the structural diversity of the pyrimidine scaffold. organic-chemistry.org

Table 2: Potential Transformations of the C-5 Dichloromethyl Group

| Reaction | Reagent(s) | Resulting Functional Group at C-5 |

| Hydrolysis | H₂O, Acid or Base catalyst | Aldehyde (-CHO) |

| Reductive Amination (of aldehyde) | Amine (R₂NH), Reducing agent (e.g., NaBH(OAc)₃) | Amine (-CH₂NR₂) |

| Oxidation (of aldehyde) | Oxidizing agent (e.g., KMnO₄) | Carboxylic Acid (-COOH) |

| Wittig Reaction (of aldehyde) | Phosphonium ylide (Ph₃P=CHR) | Alkene (-CH=CHR) |

This orthogonal reactivity is key to building molecular complexity from a relatively simple starting material.

Preparation of Pyrimidine-Based Scaffolds for Chemical Library Synthesis

The modular nature of derivatization inherent to this compound makes it an ideal scaffold for the construction of chemical libraries. nih.govacs.org DNA-encoded library technology and other combinatorial chemistry approaches rely on reliable, high-yielding reactions that can be performed on a wide range of building blocks. rsc.org The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in approved drugs. researchgate.netnih.gov

A typical library synthesis strategy using this scaffold would involve a two-dimensional diversification approach:

First Dimension of Diversity: A set of diverse amines or alcohols is reacted with the C-4 chloro position of the pyrimidine core, creating a first-generation library of 4-substituted pyrimidines.

Second Dimension of Diversity: The dichloromethyl group of each member of the first library is then converted to an aldehyde. This new library of aldehydes is then reacted with a second set of diverse building blocks, such as various amines for reductive amination or different ylides for Wittig reactions.

This combinatorial approach allows for the rapid and efficient generation of thousands of unique, yet related, pyrimidine-based compounds. These libraries are invaluable tools for screening against biological targets to identify novel hit compounds in drug discovery programs. acs.org

Role as an Intermediate in the Synthesis of Complex Organic Molecules

Beyond its direct use as a starting scaffold, this compound can serve as a pivotal, transient intermediate in the synthesis of more elaborate organic molecules. thieme.de In a complex total synthesis, it may not be the initial building block but rather formed mid-synthesis to install the core pyrimidine heterocycle with the necessary handles for subsequent transformations.

For example, a synthetic route might first construct a molecule containing a precursor to the dichloromethyl group and then perform a cyclization reaction to form the pyrimidine ring, followed by chlorination at the C-4 position. This generates the this compound intermediate in situ. This intermediate can then be subjected to sequential nucleophilic substitution and side-chain modification reactions to complete the synthesis of the final target molecule. acs.org The use of such functionalized pyrimidines as key intermediates is a common strategy in the preparation of patented compounds and agricultural products.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies

The development of efficient and versatile synthetic routes to 4-Chloro-5-(dichloromethyl)pyrimidine is a primary area for future investigation. While classical methods for pyrimidine (B1678525) synthesis exist, novel methodologies could offer improved yields, functional group tolerance, and access to a wider range of derivatives.

Future research should focus on adapting modern synthetic strategies for the construction of this specific pyrimidine core. One promising avenue is the application of multicomponent reactions, which allow for the assembly of complex molecules from simple starting materials in a single step. An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, offering a sustainable and efficient route to diverse pyrimidine structures. acs.orgnih.govorganic-chemistry.org Investigating the feasibility of incorporating a dichloromethylated building block into such a reaction sequence could provide a direct and atom-economical synthesis of the target compound.

Furthermore, the development of novel catalytic systems could significantly enhance the efficiency and selectivity of the synthesis. For instance, cobalt ferrite (B1171679) nanoparticles have been shown to be highly efficient catalysts for the Biginelli reaction, a well-known method for pyrimidine synthesis. mdpi.com Exploring the use of such nanocatalysts for the synthesis of this compound could lead to more sustainable and scalable production methods.

| Proposed Synthetic Approach | Potential Starting Materials | Key Advantages |

| Iridium-Catalyzed Multicomponent Reaction | Dichloromethylated amidine, appropriate alcohol fragments | High atom economy, regioselectivity, access to diverse derivatives. acs.orgnih.govorganic-chemistry.org |

| Nanoparticle-Catalyzed Biginelli Reaction | Urea, dichloromethylacetoacetate, appropriate aldehyde | Mild reaction conditions, high yields, catalyst reusability. mdpi.com |

| C-H Functionalization | Pre-functionalized pyrimidine | Direct introduction of the dichloromethyl group, step-economy. |

Unexplored Reactivity Pathways and Mechanistic Insights

The reactivity of this compound is largely unexplored, presenting a significant opportunity for future research. The compound features two distinct reactive sites: the chloro-substituent on the pyrimidine ring and the dichloromethyl group. Understanding the differential reactivity of these sites is crucial for its application as a synthetic intermediate.

Future studies should systematically investigate the nucleophilic aromatic substitution (SNAr) reactions at the C4-position. The regioselectivity of SNAr reactions on dichloropyrimidines is known to be sensitive to the electronic nature of other substituents on the ring. wuxiapptec.com A detailed investigation into the reaction of this compound with a variety of nucleophiles (e.g., amines, thiols, alkoxides) would provide valuable data on its reactivity profile.

The reactivity of the dichloromethyl group also warrants thorough investigation. This functional group can potentially undergo a range of transformations, including hydrolysis to the corresponding aldehyde, or further halogenation. Mechanistic studies, including kinetic analysis and computational modeling, will be essential to elucidate the pathways of these reactions and to develop selective transformations. mdpi.com

| Reactive Site | Potential Transformation | Potential Reagents |

| C4-Cl | Nucleophilic Aromatic Substitution (SNAr) | Amines, thiols, alkoxides |

| -CHCl2 | Hydrolysis to Aldehyde | Water, acid/base catalyst |

| -CHCl2 | Further Halogenation | N-Chlorosuccinimide (NCS) |

| C4-Cl & -CHCl2 | Cross-coupling Reactions | Organoboron reagents (Suzuki), Organotin reagents (Stille) |

Development of Sustainable Synthetic Approaches

The principles of green chemistry are increasingly important in chemical synthesis. researchgate.netrasayanjournal.co.inresearchgate.netnumberanalytics.com Future research on this compound should prioritize the development of sustainable and environmentally benign synthetic methods. This includes the use of renewable starting materials, safer solvents, and energy-efficient reaction conditions.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields, often under solvent-free conditions. researchgate.net The application of microwave irradiation to the synthesis and functionalization of this compound could lead to more efficient and sustainable processes. nih.gov

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental design and accelerating the discovery of new synthetic routes and applications. nih.gov Future research on this compound should leverage advanced computational modeling to gain deeper insights into its electronic structure and reactivity.

Density Functional Theory (DFT) calculations can be employed to predict the regioselectivity of nucleophilic aromatic substitution reactions by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) distribution of the pyrimidine ring. wuxiapptec.com Such calculations can help in selecting the appropriate reaction conditions to achieve the desired substitution pattern.

Furthermore, computational models can be used to study the reaction mechanisms of various transformations of the dichloromethyl group. This can aid in understanding the factors that control the outcome of these reactions and in designing more selective and efficient synthetic methods. Quantum chemical calculations have been successfully used to study the electron-impact ionization of halogenated pyrimidines, providing valuable data on their electronic properties. nih.gov

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Prediction of SNAr regioselectivity | Favored site of nucleophilic attack |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Mechanistic studies of enzymatic reactions | Reaction pathways and transition states |

| Molecular Dynamics (MD) Simulations | Solvation effects on reactivity | Influence of solvent on reaction rates and selectivity |

Integration into Automated Synthesis Platforms

The increasing demand for large libraries of compounds for high-throughput screening in drug discovery has driven the development of automated synthesis platforms. nih.govacs.org The integration of the synthesis and functionalization of this compound into such platforms represents a significant future direction.

The development of robust and reliable synthetic protocols that are amenable to automation is a key prerequisite. This includes reactions that proceed to high conversion with minimal side-product formation and are easily purified. Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, is particularly well-suited for automated synthesis. researchgate.net

By developing automated synthesis routes to a diverse library of this compound derivatives, researchers can rapidly explore the chemical space around this scaffold and identify compounds with interesting biological activities or material properties. This approach has the potential to significantly accelerate the discovery of new applications for this versatile building block.

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-5-(dichloromethyl)pyrimidine, and how can reaction conditions be optimized for yield?

- Methodological Answer: The synthesis often involves chlorination of pyrimidine precursors using phosphorus oxychloride (POCl₃) under reflux conditions. For example, analogous pyrimidine derivatives are synthesized by reacting hydroxyl or amino precursors with POCl₃ at 80–110°C for 1–3 hours, followed by quenching with ice water and recrystallization (e.g., n-hexane) to isolate the product . Yield optimization requires controlling stoichiometry, reaction time, and solvent choice. For instance, excess POCl₃ (2–3 equivalents) and anhydrous conditions minimize side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .

Q. How can spectroscopic techniques (NMR, MS, IR) be applied to characterize this compound?

- Methodological Answer:

- ¹H/¹³C NMR: The dichloromethyl group (CCl₂CH₃) exhibits distinct splitting patterns due to coupling with adjacent protons. For example, the pyrimidine ring protons resonate at δ 8.5–9.0 ppm (aromatic region), while the dichloromethyl group appears as a singlet near δ 5.5–6.0 ppm .

- Mass Spectrometry (MS): High-resolution ESI-MS or EI-MS confirms the molecular ion peak at m/z 197.4497 (C₅H₃Cl₃N₂) and fragments corresponding to Cl⁻ loss .

- IR Spectroscopy: Stretching vibrations for C-Cl bonds appear at 550–650 cm⁻¹, and aromatic C=N/C=C stretches are observed at 1500–1600 cm⁻¹ .

Q. What nucleophilic substitution reactions are feasible at the 4-chloro position, and what reagents are effective?

- Methodological Answer: The 4-chloro group is highly reactive toward nucleophiles like amines, thiols, and alkoxides. For example:

- Amination: Reacting with primary amines (e.g., methylamine) in THF at 60°C for 12 hours replaces Cl with an amino group. Use of a base (e.g., K₂CO₃) neutralizes HCl byproducts .

- Thiolation: Sodium hydrosulfide (NaSH) in DMF at room temperature replaces Cl with a thiol group, monitored by TLC for completion .

Advanced Research Questions

Q. How do electronic and steric factors influence regioselectivity in substitutions at the 4-chloro vs. 5-(dichloromethyl) positions?

- Methodological Answer: Regioselectivity is governed by:

- Electronic Effects: The 4-chloro group is more electrophilic due to the electron-withdrawing effect of the adjacent pyrimidine ring, making it the primary site for nucleophilic attack.

- Steric Hindrance: Bulky nucleophiles (e.g., tert-butoxy) may favor the 5-(dichloromethyl) position if the 4-position is sterically hindered. Computational modeling (DFT) predicts charge distribution and reactive sites .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and stabilize transition states at the 4-position .

Q. How can computational chemistry (e.g., DFT) predict reaction pathways or stability of derivatives?

- Methodological Answer:

- DFT Calculations: Gaussian or ORCA software calculates Gibbs free energy (ΔG‡) for proposed reaction pathways. For example, modeling the transition state of POCl₃-mediated chlorination confirms the feasibility of Cl⁻ displacement .

- Molecular Dynamics (MD): Simulations in explicit solvents (e.g., water, DMSO) assess solvation effects and intermediate stability .

- Hirshfeld Charge Analysis: Identifies electron-deficient regions (e.g., 4-Cl) to prioritize functionalization sites .

Q. How can contradictions in reported reaction yields or byproduct profiles be resolved?

- Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to test variables (temperature, solvent, catalyst) and identify critical factors. For example, a Central Composite Design (CCD) optimizes POCl₃ stoichiometry and reflux time .

- Byproduct Analysis: LC-MS or GC-MS detects impurities (e.g., hydrolyzed intermediates) formed due to moisture exposure. Adjust anhydrous conditions or add molecular sieves to suppress side reactions .

- Reproducibility Protocols: Standardize reagent sources (e.g., POCl₃ purity >98%) and reaction setups (e.g., inert atmosphere) to minimize variability .

Methodological Considerations Table

| Aspect | Technique/Reagent | Key Parameters | Reference |

|---|---|---|---|

| Synthesis | POCl₃-mediated chlorination | Reflux at 110°C, 3 hours, anhydrous conditions | |

| Purification | Column chromatography (silica gel) | Ethyl acetate/hexane (1:4), Rf = 0.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.